(S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide is a chiral compound classified as an amide. Its unique structure features a dimethylbutyramide backbone with an iodine atom substituted on the benzyl group, contributing to its distinctive chemical properties and potential biological activities. The molecular formula for this compound is , with a molecular weight of approximately . This compound is primarily recognized for its applications in pharmaceutical research, particularly in the development of novel drugs targeting various biological pathways.
The synthesis of (S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide typically involves several key steps:
Each step requires careful control of reaction conditions to optimize yield and minimize side reactions .
The molecular structure of (S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide can be described as follows:
(S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide exhibits several notable chemical reactivities:
The mechanism of action for (S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide primarily involves its interaction with biological receptors. As a potential β3-adrenergic receptor agonist, it may facilitate various physiological responses such as lipolysis and thermogenesis. The presence of the iodine atom could enhance binding affinity and selectivity towards specific receptor subtypes, thus influencing downstream signaling pathways .
The compound's melting point, boiling point, and other specific physical constants are typically determined through experimental methods but are not universally documented in available literature .
(S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide holds significant promise in scientific research:
The systematic name (S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide precisely defines its molecular architecture according to IUPAC conventions:
The stereogenic center at C2, bearing the amino group, a hydrogen, the C1 carbonyl carbon, and the C3 carbon, dictates the molecule's three-dimensional structure. The (S)-configuration signifies that when viewing the molecule with the lowest priority group (H, priority 4) oriented away, the descending priority order (1: -NH₂; 2: -C(O)NHCH₂C₆H₄I; 3: -CH(CH₃)CH₃) traces a counter-clockwise path. This spatial arrangement is crucial for asymmetric interactions with biological targets (e.g., enzymes, receptors) where enantioselective binding is common [4]. The presence of the bulky ortho-iodobenzyl group on nitrogen and the branched 3,3-dimethyl moiety on C3 further constrains molecular conformation, potentially enhancing chiral discrimination in biological environments. The iodine atom serves not only as a steric and electronic modulator but also as a potential handle for radiohalogenation or further chemical derivatization (e.g., via palladium-catalyzed cross-coupling).
Table 1: Structural Components of (S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide
Component | Description | Role/Significance |
---|---|---|
(S)-Configuration | Absolute stereochemistry at C2 | Dictates 3D shape; critical for enantioselective binding to biological targets. |
2-Amino | -NH₂ group at C2 | Protonatable; potential for hydrogen bonding, salt formation; mimics amino acids. |
3,N-Dimethyl | -CH₃ at C3; -CH₃ on amide Nitrogen (N) | Enhances lipophilicity; influences conformation; reduces N-H hydrogen bonding donor. |
N-(2-Iodo-benzyl) | -CH₂C₆H₄I (Iodine atom attached ortho to benzyl CH₂) | Provides steric bulk; modulates electronics; site for potential further derivatization. |
Butyramide | Base chain: CH₃-CH(CH₃)-C(NH₂)(H)-C(O)NH- (with substituents as above) | Core molecular skeleton. |
The synthesis of (S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide builds upon established methodologies for preparing enantiomerically enriched α-amino amides and N-benzyl derivatives. While a specific published procedure for this exact molecule within the retrieved literature is not detailed, its discontinuation by suppliers like Fluorochem (Ref. 10-F086353, 500mg size) indicates significant synthetic challenges, likely related to controlling stereochemistry with high enantiomeric excess (ee) and introducing the ortho-iodo substituent on the benzyl moiety [2].
Based on analogous syntheses of structurally related compounds (e.g., the bromo analog [2], 2-amino-2,3-dimethylbutyramide derivatives [6], and phosphonate-containing aziridine precursors for functionalized aminopropanes [5]), plausible synthetic routes can be inferred:
Introducing the ortho-iodo substituent necessitates either using commercially available 2-iodobenzylamine (which can be complex to synthesize and handle due to potential instability) or late-stage iodination of an ortho-unsubstituted benzyl precursor. Direct electrophilic iodination ortho to the benzyl group is notoriously difficult due to the electron-donating nature of the methylene bridge; directed ortho-metalation (DoM) followed by quenching with I₂ might be required if starting from a precursor with a suitable directing group. These complexities likely contribute to the compound's limited availability.
Table 2: Key Challenges and Plausible Solutions in Synthesis
Synthetic Challenge | Plausible Solution/Approach | Potential Drawback |
---|---|---|
Achieving High (S)-Enantiopurity | Use of (S)-tert-Leucine as chiral pool starter; Catalytic asymmetric hydrogenation of enamide precursor. | Cost of catalysts/chiral starters; Need for rigorous ee analysis. |
Selective N-Methylation of Amide | Alkylation of metalated amide (e.g., NaH, DMF; CH₃I). | Over-alkylation risk; Compatibility with other groups (e.g., iodine). |
Introduction of ortho-Iodo on Benzyl | Use of pre-formed 2-iodobenzylamine; Directed ortho-lithiation of benzamide DG followed by I₂ quench & reduction to amine. | 2-Iodobenzylamine cost/instability; Complexity of DoM sequence. |
Functional Group Compatibility | Strategic use of orthogonal protecting groups (e.g., Boc for amine, PMB for amide N-H during methylation). | Increased synthetic steps; Purification challenges. |
(S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide embodies key design principles for modern bioactive molecule development:
While specific biological data for this exact compound within the provided search results is lacking, its structural features align with motifs explored in pharmacologically active classes. These include protease inhibitors (e.g., for cancer or viral targets), ligands for neurotransmitter transporters or receptors (CNS disorders), and anticancer agents targeting protein-protein interactions. Its potential use as a precursor for radiolabeled probes significantly expands its applicability in diagnostic and theranostic applications.
Table 3: Medicinal Chemistry Design Elements and Potential Biological Implications
Structural Feature | Medicinal Chemistry Rationale | Potential Biological/Pharmacological Impact |
---|---|---|
(S)-2-Amino Group | Hydrogen bond donor/acceptor; Cationic charge at physiological pH; Mimics natural substrates/cofactors. | Target recognition (enzymes, receptors); Cell penetration (via transporters). |
3,3-Dimethyl Group (C3) | Conformational restraint; Increased lipophilicity; Steric blockade. | Enhanced metabolic stability; Improved target selectivity; Altered pharmacokinetics (volume of distribution). |
N-Methyl Group | Reduced H-bond donor capacity; Increased lipophilicity; Altered conformation. | Enhanced membrane permeability (especially CNS); Reduced clearance via phase II metabolism (glucuronidation). |
N-(2-Iodobenzyl) | Significant steric bulk/electron-withdrawing effect; Halogen bonding capability; Handle for radiolabeling/further chemistry. | Enhanced target affinity (via halogen bonds); Potential for imaging/therapy (radioiodine); Tissue targeting. |
Tertiary Amide Link | Increased hydrolytic stability vs. secondary/primary amides. | Improved oral bioavailability; Longer plasma half-life. |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: